molecular formula C22H16N6O2 B4470376 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B4470376
M. Wt: 396.4 g/mol
InChI Key: XTQNRWUDUGAXND-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a sophisticated chemical entity known for its significant potential in various scientific fields. Its complex structure comprises multiple aromatic rings and functional groups, conferring unique properties that make it valuable in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step organic reactions:

  • Initial Formation of Intermediate Compounds: : The synthesis begins with the preparation of intermediate compounds, which involves various reactions such as nitration, reduction, and cyclization of basic organic molecules.

  • Cyclization and Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin: : Key steps include forming the pyrazolo and pyridotriazin rings through cyclization reactions, typically under high-temperature conditions with suitable catalysts.

  • Final Assembly: : The final structure is achieved by coupling the intermediate compounds under controlled conditions, often using amide bond formation reactions facilitated by coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial-scale production of this compound often employs flow chemistry techniques to enhance reaction efficiency and safety. Continuous flow reactors allow for precise control over reaction conditions, minimizing the risks associated with handling hazardous chemicals and increasing the yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : Conversion of specific functional groups to more oxidized states.

  • Reduction: : Reduction of ketones and other oxidized groups to their corresponding alcohols.

  • Substitution: : Aromatic substitution reactions, particularly on the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: : Reagents such as halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are employed under various temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, modified by the addition or alteration of functional groups, which can significantly alter their chemical and biological properties.

Scientific Research Applications

2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide has a wide range of applications:

Chemistry

  • Catalysis: : Utilized as a ligand in catalytic systems to facilitate various chemical transformations.

  • Materials Science: : Employed in the synthesis of novel polymers and nanomaterials.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor of specific enzymes, crucial for biochemical pathway studies.

  • Receptor Binding Studies: : Used to investigate binding affinities and mechanisms of cellular receptors.

Medicine

  • Drug Development: : Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

  • Diagnostic Tools: : Implemented in the development of diagnostic assays and imaging agents.

Industry

  • Pharmaceuticals: : Integral in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

This compound exerts its effects through several mechanisms:

Molecular Targets and Pathways

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and altering biochemical pathways.

  • Receptor Interaction: : Modulates receptor activities by acting as an agonist or antagonist, thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-yl)benzamide

  • 3-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

  • 2-ethyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Highlighting Its Uniqueness

The uniqueness of 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs. These variations can result in different binding affinities, pharmacokinetics, and therapeutic potentials.

Properties

IUPAC Name

2-methyl-N-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c1-14-7-5-6-10-16(14)21(29)26-27-12-11-18-19(22(27)30)24-25-20-17(13-23-28(18)20)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNRWUDUGAXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Reactant of Route 5
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

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